[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE
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Overview
Description
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Chloromethylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halides in the presence of a base to introduce the chloromethylphenyl group.
Attachment of the Pyrazole Ring: Finally, the pyrazole ring is introduced through a coupling reaction with 1-methyl-1H-pyrazole-5-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the chloromethylphenyl group, potentially converting it to a methylphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dechlorinated derivatives.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug development, particularly for targeting neurological pathways.
Medicine
Therapeutic Agents: It may be investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: Similar structure but lacks the chloro substituent.
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the chloro and methyl groups in 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE may confer unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-3-4-13(17)11-15(12)20-7-9-21(10-8-20)16(22)14-5-6-18-19(14)2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUUFWIRIWSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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